molecular formula C22H22N2O3S2 B1244996 BQ6Mlc7lbt

BQ6Mlc7lbt

Cat. No.: B1244996
M. Wt: 426.6 g/mol
InChI Key: YPGILAVWVRBSAJ-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-13752A is a small molecule drug initially developed by Zambon GmbH. It functions as an inhibitor of angiotensin-converting enzyme and neprilysin, making it a dual inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-13752A involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure .

Industrial Production Methods

Industrial production of Z-13752A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Z-13752A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Z-13752A include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of Z-13752A depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified analogs of the compound .

Scientific Research Applications

Mechanism of Action

Z-13752A exerts its effects by inhibiting both angiotensin-converting enzyme and neprilysin. This dual inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The combined effect results in vasodilation, reduced blood pressure, and improved cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Z-13752A

Z-13752A is unique due to its dual inhibitory action on both angiotensin-converting enzyme and neprilysin. This dual mechanism provides a more comprehensive approach to managing cardiovascular diseases by simultaneously reducing vasoconstriction and promoting vasodilation .

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-benzyl-3-sulfanylpropanoyl]amino]-3-[4-(1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C22H22N2O3S2/c25-20(18(14-28)12-15-4-2-1-3-5-15)24-19(22(26)27)13-16-6-8-17(9-7-16)21-23-10-11-29-21/h1-11,18-19,28H,12-14H2,(H,24,25)(H,26,27)/t18-,19+/m1/s1

InChI Key

YPGILAVWVRBSAJ-MOPGFXCFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CS)C(=O)N[C@@H](CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CS)C(=O)NC(CC2=CC=C(C=C2)C3=NC=CS3)C(=O)O

Synonyms

N-((2S)-3-mercapto-2-phenylmethylpropionyl)-4-(2-thiazolyl)-L-phenylalanine
Z 13752A
Z-13752-A
Z13752A

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.